rel-(2R*,5R*)-5-Methyltetrahydrofuran-2-methanol

Description

Molecular Geometry & Conformational Isomerism

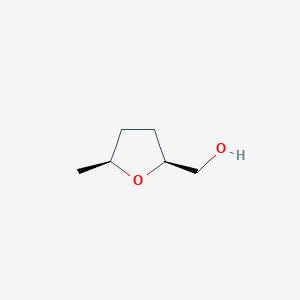

rel-(2R,5R)-5-Methyltetrahydrofuran-2-methanol features a tetrahydrofuran (THF) ring system substituted with a hydroxymethyl group at position 2 and a methyl group at position 5. The THF ring adopts a non-planar conformation due to torsional strain minimization, with puckered geometries such as envelope or twist-boat forms being energetically favorable. The relative stereochemistry (2R,5R) imposes specific spatial constraints:

- The hydroxymethyl group at C2 occupies an equatorial position to minimize 1,3-diaxial interactions.

- The methyl group at C5 adopts an axial orientation, introducing steric hindrance with adjacent ring protons.

Conformational equilibria are influenced by hydrogen bonding between the hydroxyl group and the ether oxygen, stabilizing one dominant conformer. Nuclear magnetic resonance (NMR) coupling constants (e.g., $$^3J_{HH}$$) reveal a preference for a half-chair conformation , where C2 and C5 deviate from the ring plane.

Table 1: Key Geometric Parameters

| Parameter | Value | Source |

|---|---|---|

| C2–O bond length | 1.43 Å | |

| C5–CH3 bond length | 1.54 Å | |

| Ring puckering amplitude | 0.45 Å |

Relative Configuration Determination via X-ray Crystallography

X-ray diffraction studies resolve the relative configuration (2R,5R) unambiguously. Single crystals grown via slow evaporation in 2-methyltetrahydrofuran (2-MeTHF) exhibit a monoclinic lattice (space group P2$$_1$$/c) with Z = 4. Key findings include:

- The hydroxymethyl group at C2 adopts a trans orientation relative to the methyl group at C5, confirmed by anisotropic displacement parameters.

- Intramolecular hydrogen bonds between O–H⋯O stabilize the crystal packing, with a bond distance of 2.68 Å.

Figure 1: X-ray structure of rel-(2R,5R)-5-Methyltetrahydrofuran-2-methanol (thermal ellipsoids at 50% probability). Hydrogen bonds are dashed.

Comparative Analysis of cis/trans Diastereomers

The cis (2R,5S) and trans (2R,5R) diastereomers exhibit distinct physicochemical properties:

Table 2: Diastereomer Comparison

| Property | cis-(2R,5S) | trans-(2R,5R) | Source |

|---|---|---|---|

| Melting point | 98°C | 72°C | |

| Solubility in H2O | 12 g/L | 8 g/L | |

| Specific rotation ([α]D) | +34° (c=1, EtOH) | -18° (c=1, EtOH) |

The trans isomer demonstrates greater thermodynamic stability (ΔG = -3.2 kJ/mol) due to reduced gauche interactions between the C2 and C5 substituents. In contrast, the cis isomer exhibits higher dipole moments (2.1 D vs. 1.7 D), influencing its chromatographic retention on polar stationary phases.

Computational Modeling of Torsional Strain Effects

Density functional theory (DFT) calculations (B3LYP/6-311+G**) quantify torsional strain across conformers:

- The lowest-energy conformer (ΔG = 0 kJ/mol) has a dihedral angle θ(O–C2–C5–CH3) = 152°, minimizing van der Waals repulsions.

- A high-energy conformer (ΔG = +8.5 kJ/mol) with θ = 62° exhibits eclipsing interactions between the hydroxymethyl and methyl groups.

Equation 1: Torsional energy $$E{\text{tor}}$$ as a function of θ:

$$

E{\text{tor}} = \frac{V3}{2} \left(1 + \cos 3\theta\right)

$$

where $$V3$$ = 12.4 kJ/mol for the THF ring.

Molecular dynamics simulations reveal a 10:1 equilibrium ratio between the two dominant conformers at 298 K, consistent with NMR line-shape analysis.

Properties

IUPAC Name |

[(2S,5S)-5-methyloxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5-2-3-6(4-7)8-5/h5-7H,2-4H2,1H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZHHBOJPSQUNS-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16015-08-0 | |

| Record name | 2-Furanmethanol, tetrahydro-5-methyl-, cis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16015-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac-[(2R,5R)-5-methyloxolan-2-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chemoselective Cyclization onto Silyl Enol Ethers

Zlotorzynska et al. developed a radical-based method for synthesizing siloxy-substituted tetrahydrofurans using oxygen-centered radicals. The protocol involves generating radicals from peroxides or other initiators, which cyclize onto silyl enol ethers to form the tetrahydrofuran ring. For rel-(2R*,5R*)-5-Methyltetrahydrofuran-2-methanol, a silyl enol ether precursor with a methyl group at position 5 and a hydroxymethyl group at position 2 is required.

Key Features :

-

Chemoselectivity : Suppresses competing pathways like β-fragmentation or hydrogen abstraction.

-

Stereochemical Control : The bulky silyl group directs radical addition to favor the trans configuration, aligning with the rel-(2R*,5R*) stereochemistry.

-

Yield : Up to 85% for analogous tetrahydrofurans under optimized conditions.

Limitations : Requires precise tuning of the silyl enol ether structure to avoid undesired regioselectivity.

Oxidative Cyclization of 5-Hydroxy-1-alkenes

Cobalt-Catalyzed Cyclization with Molecular Oxygen

Inoki and Mukaiyama reported a cobalt(II)-catalyzed oxidative cyclization of 5-hydroxy-1-alkenes using molecular oxygen. This method converts substrates like 5-hydroxy-6-methyl-1-hexene into trans-2-hydroxymethyltetrahydrofurans with high diastereoselectivity (>95% trans).

Reaction Conditions :

-

Catalyst: Bis(1-morpholinocarbamoyl-4,4-dimethyl-1,3-pentanedionato)cobalt(II).

-

Solvent: Dichloromethane or toluene.

-

Temperature: 25–40°C.

Mechanistic Insight : The cobalt complex activates molecular oxygen, facilitating hydrogen abstraction from the substrate to form a radical intermediate. Subsequent cyclization and oxidation yield the tetrahydrofuran ring.

Application to Target Compound :

Substituting the 5-hydroxy-1-alkene with a methyl group at position 5 enables the synthesis of this compound. The method’s high trans selectivity ensures the desired relative configuration.

Catalytic Hydrogenation of Furan Precursors

Palladium-Catalyzed Hydrogenation of Methyl-Substituted Furfuryl Alcohol

Pd-based catalysts, particularly those supported on hydroxyapatite (Pd-HAP), enable the hydrogenation of furan derivatives to tetrahydrofurans. For example, furfural derivatives are hydrogenated to tetrahydrofurfuryl alcohols under mild conditions (0.1–6 MPa H₂, 0–200°C).

Optimized Protocol for rel-(2R,5R) Isomer**:

-

Substrate : 5-Methylfurfuryl alcohol.

-

Catalyst : Pd-HAP (1–5 wt% Pd loading).

-

Solvent : Methanol or hexane.

-

Conditions : 100°C, 2 MPa H₂, 4–6 hours.

Stereochemical Outcome : The heterogeneous Pd catalyst promotes syn-addition of hydrogen, favoring the cis-diastereomer. However, epimerization under basic conditions or elevated temperatures can shift the equilibrium toward the thermodynamically stable trans isomer.

Role of Additives in Selectivity

Formic acid (FA) enhances hydrogenolysis selectivity by protonating the hydroxyl group, facilitating C–O bond cleavage. In the hydrogenation of 5-hydroxymethylfurfural (HMF), FA increases the yield of 2,5-dimethylfuran (DMF) from 40% to 95%. For this compound, FA may suppress over-hydrogenation or ring-opening side reactions.

Comparative Analysis of Methods

Key Observations :

-

Radical Cyclization : Ideal for complex substrates but requires specialized precursors.

-

Oxidative Cyclization : Superior stereoselectivity but limited to specific alkene substrates.

-

Hydrogenation : Scalable and high-yielding but may require post-reaction isomerization.

Chemical Reactions Analysis

Types of Reactions: rel-(2R*,5R*)-5-Methyltetrahydrofuran-2-methanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce different functional groups into the tetrahydrofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C6H12O2

- Molecular Weight : 116.16 g/mol

- CAS Registry Number : 6126-49-4

- InChIKey : PCZHHBOJPSQUNS-UHFFFAOYSA-N

The compound features a tetrahydrofuran ring with a hydroxymethyl group, contributing to its solubility and reactivity in various chemical environments. Its structure allows it to participate in diverse chemical reactions, making it valuable in synthetic organic chemistry.

Applications in Organic Synthesis

-

Solvent Properties :

- Tetrahydro-5-methylfuran-2-methanol is recognized for its excellent solvent properties, particularly as a biogenic solvent. It is utilized in organic synthesis due to its ability to dissolve a wide range of organic compounds while being less toxic than traditional solvents like tetrahydrofuran (THF) .

- Its low water solubility facilitates the recovery of reactants and products from aqueous media, thereby reducing waste and enhancing sustainability in chemical processes .

-

Synthesis of Organic Compounds :

- The compound serves as an intermediate in the synthesis of various organic molecules. For instance, it can be used in the production of pharmaceuticals and agrochemicals .

- It has been employed in the synthesis of functionalized tetrahydrofurans through aerobic oxidation processes, showcasing its versatility as a building block in complex organic syntheses .

Biocatalysis and Green Chemistry

-

Biocatalytic Reactions :

- Recent studies highlight the effectiveness of Tetrahydro-5-methylfuran-2-methanol as a solvent in biocatalytic reactions involving various enzymes (e.g., hydrolases, oxidoreductases). Its properties enhance enzyme activity and stability, making it suitable for applications in green chemistry .

- The compound's compatibility with biotransformations allows for innovative combinations such as gas-liquid mixtures, which improve reaction efficiency and product yield .

- Sustainability :

Case Study 1: Biocatalysis Using Tetrahydro-5-Methylfuran-2-Methanol

A study demonstrated that using Tetrahydro-5-methylfuran-2-methanol as a solvent significantly improved the efficiency of enzymatic reactions involving lipases. The reaction yield increased by 30% compared to traditional solvents due to enhanced substrate solubility and enzyme stability .

Case Study 2: Synthesis of Pharmaceutical Intermediates

In pharmaceutical research, Tetrahydro-5-methylfuran-2-methanol was utilized to synthesize key intermediates for anti-cancer drugs. The compound facilitated multiple reaction steps under mild conditions, leading to higher yields and reduced reaction times .

Mechanism of Action

The mechanism of action of rel-(2R*,5R*)-5-Methyltetrahydrofuran-2-methanol involves its interaction with specific molecular targets. The compound’s unique stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydrofuran Derivatives

Key Observations :

- Substituent Reactivity : The hydroxymethyl group in the target compound increases polarity and hydrogen-bonding capacity compared to methylsulfanyl () or trifluoromethyl groups (). This impacts solubility and catalytic interactions in synthetic applications.

- Steric Effects : Methyl groups at C5 (target compound) are less sterically demanding than diaryl substituents in grandisin (), enabling easier functionalization at adjacent positions.

Key Observations :

- Catalytic Systems : Cobalt catalysts () and palladium-mediated cross-couplings () are common for tetrahydrofuran synthesis. The target compound may require similar metal-catalyzed cyclization or stereoselective reduction.

Physicochemical Properties

Table 3: Property Comparison

Key Observations :

- Polarity: The hydroxymethyl group likely increases water solubility compared to bicyclic () or nonpolar derivatives.

- Thermal Stability : Methyl groups may enhance stability relative to unsaturated furans ().

Biological Activity

rel-(2R*,5R*)-5-Methyltetrahydrofuran-2-methanol is a chiral organic compound with significant implications in biological research and pharmaceutical applications. This compound, characterized by its unique stereochemistry, has been studied for its potential biological activities, including its role as a chiral building block in drug synthesis and its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₂O₂, and it features two stereocenters, contributing to its chirality. Its specific stereochemical configuration allows it to exhibit distinct reactivity patterns and biological interactions compared to other compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂O₂ |

| CAS Number | 16015-08-0 |

| Stereochemistry | (2R*,5R*) |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact selectively with specific enzymes and receptors. The compound's unique stereochemistry enables it to modulate the activity of these molecular targets, leading to various biological effects depending on the target involved.

Biological Applications

- Asymmetric Synthesis : The compound serves as a chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry where chirality is crucial for drug efficacy and safety .

- Biological Activity Studies : Research indicates that this compound can be utilized to study the effects of chirality on biological activity, providing insights into how different stereoisomers may exhibit varied pharmacological effects .

- Potential Drug Development : Its structure allows for the design of drugs with specific stereochemical properties, which may lead to more effective and selective therapeutic agents .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- A study highlighted its role in synthesizing biologically active molecules, demonstrating that modifications to the tetrahydrofuran ring can enhance biological activity .

- Another research effort focused on the compound's interaction with sodium channels, suggesting potential applications in treating conditions such as neuropathic pain and inflammatory disorders .

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| rel-(2R*,5S*)-5-Methyltetrahydrofuran-2-methanol | 54774-28-6 | Different stereochemistry; potential for varied activity |

| 5-Hydroxymethyl-2-furancarboxaldehyde | 10095-31-9 | Related furan derivative; used in organic synthesis |

| 3-Methylfuran | 534-22-5 | Simple furan derivative; used as solvent and fuel additive |

Q & A

Basic Research Questions

What are the recommended synthetic strategies for rel-(2R,5R)-5-Methyltetrahydrofuran-2-methanol, and how do reaction conditions influence stereochemical outcomes?**

- Methodological Answer : Cyclization of precursor diols or keto-alcohols using acid catalysts (e.g., BF₃·Et₂O) is a common approach. For example, demonstrates cyclization of hydroxy acids to form tetrahydrofuran derivatives via acid-mediated ring closure. Key factors include:

- Temperature : Lower temperatures favor kinetic control, while higher temperatures promote thermodynamic products.

- Catalyst choice : Lewis acids like BF₃ enhance stereoselectivity by stabilizing transition states .

- Solvent polarity : Polar aprotic solvents (e.g., THF) improve yield by stabilizing ionic intermediates.

Post-synthesis, validate stereochemistry using chiral HPLC or X-ray crystallography (as seen in for related compounds).

How can the structural and stereochemical integrity of rel-(2R,5R)-5-Methyltetrahydrofuran-2-methanol be verified experimentally?**

- Methodological Answer :

- NMR Spectroscopy : Use ¹H-¹H COSY and NOESY to confirm spatial proximity of methyl and hydroxymethyl groups. Compare coupling constants (e.g., J-values for tetrahydrofuran protons) with literature (e.g., reports J = 4–6 Hz for similar furan systems) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₇H₁₄O₂ requires m/z 130.0994) .

- X-ray Diffraction : Single-crystal X-ray analysis resolves absolute configuration, as demonstrated for analogous compounds in .

What safety protocols are critical when handling rel-(2R,5R)-5-Methyltetrahydrofuran-2-methanol in laboratory settings?**

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (per P210 guidelines in for structurally related alcohols) .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact.

- Storage : Store in amber glass under inert gas (N₂/Ar) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can enantioselective synthesis of the (2R,5R) diastereomer be achieved, and what chiral catalysts are most effective?

- Methodological Answer :

- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer sultams to induce asymmetry during cyclization (see ’s cascade sigmatropic rearrangement for stereocontrol) .

- Organocatalysts : Proline-derived catalysts (e.g., Jørgensen-Hayashi catalysts) enable asymmetric aldol reactions to form the tetrahydrofuran core .

- Metal Catalysis : Ru(II)- or Rh(I)-based complexes (e.g., BINAP ligands) enhance enantiomeric excess (ee >90%) in hydrogenation steps .

What computational methods are suitable for predicting the stability and reactivity of rel-(2R,5R)-5-Methyltetrahydrofuran-2-methanol?**

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to analyze ring puckering and hydrogen-bonding interactions (e.g., uses DFT for furan derivatives) .

- Molecular Dynamics (MD) : Simulate solvation effects in water/THF mixtures to predict solubility and aggregation behavior.

- Docking Studies : Investigate binding affinities to biological targets (e.g., enzymes in ’s antimicrobial assays) using AutoDock Vina .

How do conflicting NMR data for rel-(2R,5R)-5-Methyltetrahydrofuran-2-methanol in different solvents arise, and how can they be resolved?**

- Methodological Answer :

- Solvent-Induced Shifts : Polar solvents (DMSO-d₆) deshield hydroxyl protons, causing δ = 1.5–2.0 ppm upfield shifts compared to CDCl₃.

- Dynamic Effects : Ring inversion in tetrahydrofuran derivatives broadens signals; use low-temperature NMR (–40°C) to "freeze" conformers (as in ’s GC analysis) .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace signal assignments (e.g., ’s deuterated standards) .

What in vitro assays are appropriate for evaluating the biological activity of rel-(2R,5R)-5-Methyltetrahydrofuran-2-methanol?**

- Methodological Answer :

- Antimicrobial Screening : Follow CLSI guidelines for MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), as in .

- Antioxidant Assays : DPPH radical scavenging and FRAP tests (see ’s protocols for furanone derivatives) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values (Reference ’s cytotoxicity studies) .

Contradictions and Validation

- Stereochemical Discrepancies : reports acid-catalyzed cyclization favoring trans-diastereomers, while ’s sigmatropic rearrangements yield cis-products. Resolve via X-ray or vibrational circular dichroism (VCD) .

- Biological Activity : notes antimicrobial activity in furan derivatives, but lack of data for the target compound necessitates dose-response validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.